Hexanamide, N,N-bis(1-methylpropyl)-
CAS No.: 100887-36-3
Cat. No.: VC18870237
Molecular Formula: C14H29NO
Molecular Weight: 227.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100887-36-3 |
|---|---|
| Molecular Formula | C14H29NO |
| Molecular Weight | 227.39 g/mol |
| IUPAC Name | N,N-di(butan-2-yl)hexanamide |
| Standard InChI | InChI=1S/C14H29NO/c1-6-9-10-11-14(16)15(12(4)7-2)13(5)8-3/h12-13H,6-11H2,1-5H3 |
| Standard InChI Key | DIKQSIZOYARCDK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)N(C(C)CC)C(C)CC |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Synonyms
The compound Hexanamide, N,N-bis(1-methylpropyl)- is systematically named based on IUPAC rules, though its structural isomer N,N-bis(2-methylpropyl)hexanamide (CAS 28522-30-7) is more extensively documented . Synonyms for the latter include N,N-Diisobutylhexanamide and AI3-36243-Ga, reflecting its use in agricultural contexts . The molecular formula is C₁₄H₂₉NO, with a molecular weight of 227.44 g/mol .
Structural Analysis
The compound features a hexanamide backbone substituted with two 1-methylpropyl (isobutyl) groups at the nitrogen atom. This branching confers steric hindrance, influencing its physicochemical behavior. Comparative data for N,N-bis(2-methylpropyl)heptanamide (CAS 57303-37-4) reveal analogous trends, such as a density of 0.858 g/cm³ and boiling point of 287.6°C .
Table 1: Key Physicochemical Properties of Analogous Amides
Synthesis and Production Pathways
Challenges in Branch-Specific Synthesis
The selectivity for 1-methylpropyl vs. 2-methylpropyl substituents remains a synthetic hurdle. Flow-through reactors operating at 160–230°C and atmospheric pressure have been employed for similar disproportionation reactions .
| Test Type | Species | Dose | Severity |
|---|---|---|---|
| Draize (skin) | Rabbit | 500 mg/24H | Mild irritation |
Environmental and Regulatory Considerations
Classified as an agricultural chemical, this compound’s environmental persistence remains unstudied. Regulatory frameworks for analogous amides emphasize labeling for dermal protection and ventilation .
Industrial and Research Applications
Agricultural Chemistry
The compound’s role as a synergist or formulation additive in pesticides is inferred from its primary irritant designation and structural similarity to agrochemical intermediates .
Gaps in Current Knowledge
Isomer-Specific Data Limitations
The absence of direct studies on the 1-methylpropyl isomer necessitates caution in extrapolating properties from 2-methylpropyl analogs.
Metabolic and Ecotoxicological Profiles
No data exist on biodegradation pathways or bioaccumulation potential, highlighting critical research needs.
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